2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate, also known as DPPC-TMAE, is a phospholipid molecule that has been extensively studied for its applications in scientific research. This molecule is commonly used as a model membrane for studying the behavior of lipids in biological systems.
Scientific Research Applications
Liquid Crystalline Behavior and Solubility
2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been utilized in the synthesis and characterization of polymers exhibiting liquid crystalline behavior. Research conducted by Furukawa et al. (1986) described the preparation and polymerization of a related compound, leading to a polymer that exhibits liquid crystalline behavior from room temperature up to approximately 280°C. This polymer was also found to be soluble in methanol and hot ethanol (Furukawa, Nakaya, & Imoto, 1986).
Biomembrane Adhesion
The compound has potential applications in the field of biomaterials, particularly in creating universal biomembrane adhesives. Yu et al. (2014) reported the synthesis of a new monomer, which when polymerized, formed a poly(choline phosphate) that exhibits lower critical solution temperature and can rapidly bind to any mammalian cell membrane. This property is significant for in vitro cell manipulation and tissue engineering applications (Yu, Yang, Horte, Kizhakkedathu, & Brooks, 2014).
Anticorrosion Properties
Another application of derivatives of this compound is in anticorrosion coatings. Phan et al. (2015) studied hybrid sol–gel coatings prepared from compounds similar to 2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate. The study focused on understanding the influence of phosphate content on the structure and anticorrosion properties of these coatings (Phan, Bentiss, & Jama, 2015).
Hemocompatibility Enhancement
The compound has been studied for its potential to enhance hemocompatibility when grafted onto surfaces. Tomita et al. (1999) reported the successful grafting of a related compound onto a segmented polyurethane film surface, leading to improved hemocompatibility. This research has implications for biomedical applications, particularly in improving the compatibility of medical devices with blood (Tomita, Li, & Nakaya, 1999).
properties
CAS RN |
13699-47-3 |
---|---|
Product Name |
2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
Molecular Formula |
C28H56NO8P |
Molecular Weight |
565.7 g/mol |
IUPAC Name |
2,3-di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H56NO8P/c1-6-8-10-12-14-16-18-20-27(30)34-24-26(25-36-38(32,33)35-23-22-29(3,4)5)37-28(31)21-19-17-15-13-11-9-7-2/h26H,6-25H2,1-5H3 |
InChI Key |
MLKLDGSYMHFAOC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC |
synonyms |
1,2-dicapryl-sn-3-glycerophosphocholine 1,2-dicapryl-sn-glycero-3-phosphocholine 1,2-didecanoylphosphatidylcholine 1,2-didecanoylphosphatidylcholine, (L)-isomer dicaprylphosphatidylcholine didecanoyl-L-alpha-phosphatidylcholine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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